Octyl 3-(2-methoxyphenyl)prop-2-enoate
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Overview
Description
Octyl 3-(2-methoxyphenyl)prop-2-enoate: is an organic compound with the molecular formula C18H26O3. It is commonly used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 3-(2-methoxyphenyl)prop-2-enoate typically involves the esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Octyl 3-(2-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or amides.
Scientific Research Applications
Chemistry: Octyl 3-(2-methoxyphenyl)prop-2-enoate is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme interactions and metabolic pathways due to its ester functional group .
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients .
Industry: It is used in the formulation of sunscreens and other personal care products due to its UV-absorbing properties .
Mechanism of Action
The mechanism of action of Octyl 3-(2-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for esterases, leading to the release of active metabolites. The compound’s UV-absorbing properties are due to the conjugated double bonds and aromatic ring, which absorb UV radiation and dissipate it as heat .
Comparison with Similar Compounds
Octyl 4-methoxycinnamate: Similar in structure but with a different position of the methoxy group.
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Contains a cyano group instead of a methoxy group.
Methyl 3-(4-methoxyphenyl)prop-2-enoate: Similar ester but with a methyl group instead of an octyl group.
Uniqueness: Octyl 3-(2-methoxyphenyl)prop-2-enoate is unique due to its specific methoxy substitution pattern and octyl ester group, which confer distinct chemical and physical properties, making it suitable for specific applications in sunscreens and personal care products .
Properties
CAS No. |
117172-48-2 |
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Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
octyl 3-(2-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-10-15-21-18(19)14-13-16-11-8-9-12-17(16)20-2/h8-9,11-14H,3-7,10,15H2,1-2H3 |
InChI Key |
IISAXLAWYUMIMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC=CC=C1OC |
Origin of Product |
United States |
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